molecular formula C13H10N2O B14715080 3-(Pyridin-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one CAS No. 13309-06-3

3-(Pyridin-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B14715080
CAS No.: 13309-06-3
M. Wt: 210.23 g/mol
InChI Key: ISLOMKARSPEYSI-UHFFFAOYSA-N
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Description

3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two pyridine rings connected by a prop-2-en-1-one linker, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one typically involves the condensation of nicotinaldehyde and pyridinylethanone in the presence of sodium acetate (AcONa) in refluxing concentrated acetic acid . This method provides an efficient route to obtain the desired compound with high yield.

Industrial Production Methods

While specific industrial production methods for 3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one is unique due to its dual pyridine rings and prop-2-en-1-one linker, which confer distinct chemical reactivity and biological activity. Its ability to act as a multi-target inhibitor in cancer treatment sets it apart from other similar compounds .

Properties

CAS No.

13309-06-3

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one

InChI

InChI=1S/C13H10N2O/c16-13(11-4-3-8-14-10-11)7-6-12-5-1-2-9-15-12/h1-10H

InChI Key

ISLOMKARSPEYSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=CC(=O)C2=CN=CC=C2

Origin of Product

United States

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